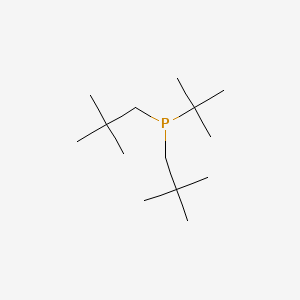
N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)ethanesulfonamide is a complex organic compound that features a unique combination of functional groups, including azetidine, pyrrolidine, and ethanesulfonamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)ethanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the pyrrolidine ring via nucleophilic substitution or cycloaddition reactions.
- Attachment of the cyclopropylethynyl and fluorobenzyl groups through coupling reactions.
- Final sulfonamide formation via sulfonylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)ethanesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other azetidine or pyrrolidine derivatives with comparable functional groups. Examples could be:
- N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)methanesulfonamide
- N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)propanesulfonamide
Uniqueness
The uniqueness of N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)ethanesulfonamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could include enhanced binding affinity to specific targets, improved stability, or novel reactivity patterns.
Eigenschaften
Molekularformel |
C22H28FN3O3S |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
N-[(2S,3S)-1-(azetidine-1-carbonyl)-2-[[3-(2-cyclopropylethynyl)-2-fluorophenyl]methyl]pyrrolidin-3-yl]ethanesulfonamide |
InChI |
InChI=1S/C22H28FN3O3S/c1-2-30(28,29)24-19-11-14-26(22(27)25-12-4-13-25)20(19)15-18-6-3-5-17(21(18)23)10-9-16-7-8-16/h3,5-6,16,19-20,24H,2,4,7-8,11-15H2,1H3/t19-,20-/m0/s1 |
InChI-Schlüssel |
PZZLZMACRRLUHK-PMACEKPBSA-N |
Isomerische SMILES |
CCS(=O)(=O)N[C@H]1CCN([C@H]1CC2=C(C(=CC=C2)C#CC3CC3)F)C(=O)N4CCC4 |
Kanonische SMILES |
CCS(=O)(=O)NC1CCN(C1CC2=C(C(=CC=C2)C#CC3CC3)F)C(=O)N4CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Hydroxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078192.png)
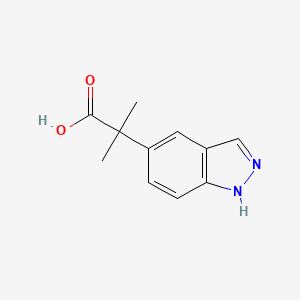
stannane](/img/structure/B14078198.png)
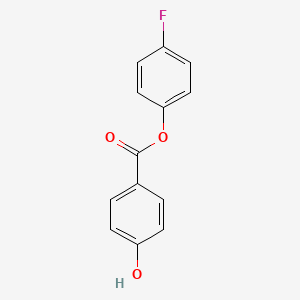
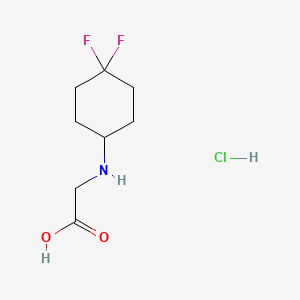
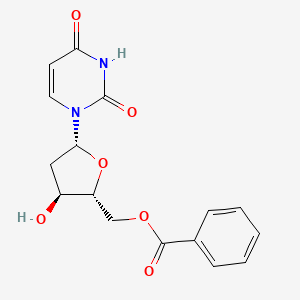

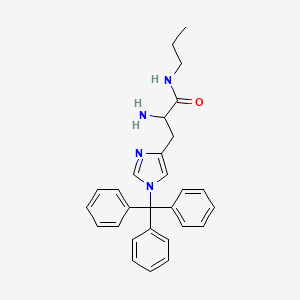
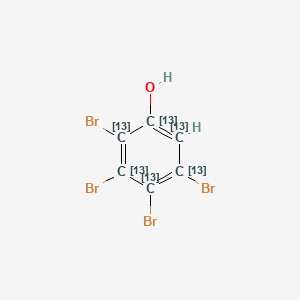

![3-[(3S)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B14078231.png)
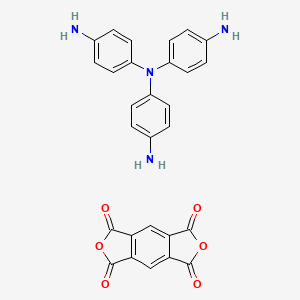
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14078238.png)
